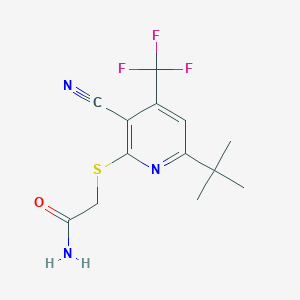

2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide

Description

This compound belongs to a class of pyridine-based thioacetamides, characterized by a central pyridine ring substituted with a tert-butyl group at position 6, a cyano group at position 3, and a trifluoromethyl group at position 4. The thioacetamide side chain at position 2 introduces a sulfur-linked acetamide moiety, which modulates electronic and steric properties.

Properties

IUPAC Name |

2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3OS/c1-12(2,3)9-4-8(13(14,15)16)7(5-17)11(19-9)21-6-10(18)20/h4H,6H2,1-3H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJRZQOLWUQRES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the tert-butyl, cyano, and trifluoromethyl groups through various substitution reactions. The final step involves the formation of the thioacetamide moiety. Industrial production methods may involve optimizing these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, though detailed studies are required to elucidate these mechanisms fully .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on the Pyridine Ring

Position 6 Substituents

- Adamantan-1-yl group (): Increases lipophilicity and rigidity compared to tert-butyl, which may enhance target binding but limit solubility. Adamantane derivatives are often explored for antiviral activity .

- 4-Chlorophenyl/4-Butoxyphenyl (): Chlorine introduces halogen bonding, while butoxy adds flexibility and moderate polarity. The butoxy group in increases molecular weight (499.5 g/mol) and logP compared to tert-butyl analogues .

Position 3 and 4 Groups

Acetamide Side Chain Modifications

- N-[2-Chloro-5-(trifluoromethyl)phenyl] (): The chloro and trifluoromethyl groups on the phenyl ring increase molecular weight (503.9 g/mol) and may improve target affinity through hydrophobic and halogen interactions .

- N-(m-Tolyl) (): The methyl group on the phenyl ring introduces mild hydrophobicity, balancing solubility and permeability .

Core Heterocycle Variations

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogues

*logP values estimated using XlogP3 (referenced in ).

Biological Activity

2-((6-(Tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide is a novel compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanism of action, and potential applications based on recent research findings.

Structural Overview

The compound features:

- A pyridine ring substituted with:

- Tert-butyl group

- Cyano group

- Trifluoromethyl group

- A thio linkage to an acetamide moiety

This complex structure contributes to its biological properties, particularly in enzyme inhibition and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and trifluoromethyl groups enhance binding affinity to various enzymes or receptors, potentially leading to inhibition of their activity. The sulfanyl and acetamide moieties can engage in hydrogen bonding and other interactions that modulate the activity of target molecules, influencing cellular pathways related to inflammation and cancer progression.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting that it may interfere with critical signaling pathways involved in tumor growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 8.2 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 12.0 | Modulation of p53 signaling |

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, suggesting potential use in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

-

In Vitro Study on Cancer Cell Lines

- Researchers conducted a study using various cancer cell lines (MCF-7, A549, HeLa) to assess the cytotoxic effects of the compound. Results indicated significant inhibition of cell viability, with IC50 values ranging from 8.2 to 12.0 µM.

- The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent.

- In Vivo Anti-inflammatory Study

Research Applications

The compound's unique structural features make it suitable for various applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.